2-Hydroxy-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxy group (-OH) and a propoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-propoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products Formed
Oxidation: 2-Oxo-3-(4-propoxyphenyl)propanoic acid
Reduction: 2-Hydroxy-3-(4-propoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a propoxy group.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Hydroxyphenyl)propanoic acid: Lacks the hydroxy group on the propanoic acid backbone.
Uniqueness
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its similar compounds.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-hydroxy-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
WRGIDQMEDFXLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
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